molecular formula C19H32OSn B8567744 Stannane, benzoyltributyl- CAS No. 114566-87-9

Stannane, benzoyltributyl-

Cat. No.: B8567744
CAS No.: 114566-87-9
M. Wt: 395.2 g/mol
InChI Key: GWUSBDRTINLBPV-UHFFFAOYSA-N
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Description

Benzoyltributylstannane is an organotin compound characterized by a tributyltin group bonded to a benzoyl (aromatic carbonyl) moiety. Its structure confers unique reactivity, particularly in cross-coupling and radiolabeling applications. However, synthesis challenges arise due to steric hindrance from the bulky tributyltin group and the benzoyl substituent, which can impede catalytic reactions or cyclization steps . For example, attempts to synthesize stannane analogs of iodinated tetrahydroquinolines via palladium-catalyzed exchange failed due to cyclopalladation of the benzylic amine and steric interference from the stannyl group .

Properties

CAS No.

114566-87-9

Molecular Formula

C19H32OSn

Molecular Weight

395.2 g/mol

IUPAC Name

phenyl(tributylstannyl)methanone

InChI

InChI=1S/C7H5O.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

InChI Key

GWUSBDRTINLBPV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares benzoyltributylstannane with structurally related organotin compounds:

Compound Substituent Molecular Formula Key Properties Applications
Benzoyltributylstannane Benzoyl (C₆H₅CO-) C₁₉H₃₀OSn High steric hindrance; electron-withdrawing benzoyl group limits reactivity Radiolabeling precursors, medicinal chemistry (if stabilized)
Tributylchlorostannane Chloride (Cl-) C₁₂H₂₇ClSn Reactive in Sn-Cl bond formation; toxic and environmentally hazardous Intermediate in polymer stabilization, catalyst synthesis
Tributyl[(methoxymethoxy)methyl]stannane (Methoxymethoxy)methyl (CH₂OCH₂OCH₃) C₁₅H₃₂O₂Sn Enhanced solubility due to ether groups; used as hydroxymethyl anion equivalent Organic synthesis (e.g., aldol reactions)
Tributyl(4-nitrophenyl)stannane 4-Nitrophenyl (NO₂C₆H₄-) C₁₈H₃₁NO₂Sn Electron-withdrawing nitro group increases electrophilicity Catalytic intermediates, nitroarene functionalization
Allyltributylstannane Allyl (CH₂CHCH₂-) C₁₅H₃₂Sn Allyl group enables radical and conjugate addition reactions Polymer chemistry, allylation reactions

Reactivity and Stability

  • Steric Effects : Benzoyltributylstannane exhibits greater steric hindrance than smaller analogs like tributylchlorostannane. This limits its utility in reactions requiring precise spatial alignment, such as cyclizations .
  • Electronic Effects : The benzoyl group’s electron-withdrawing nature contrasts with the electron-donating methoxymethoxy group in Tributyl[(methoxymethoxy)methyl]stannane. The latter facilitates nucleophilic reactivity, whereas the former may deactivate the tin center .
  • Environmental Impact: Stannanes like tributylchlorostannane and benzoyltributylstannane are often avoided in large-scale synthesis due to toxicity. Alternative routes (e.g., non-stannane reagents) are preferred in pharmaceutical manufacturing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzoyltributylstannane, and how can reaction conditions be optimized for higher yields?

  • Methodology:

  • Begin with tributyltin chloride and benzoyl chloride under anhydrous conditions, using a catalyst such as triethylamine to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .
  • Optimize solvent choice (e.g., tetrahydrofuran vs. dichloromethane) and temperature (room temperature vs. reflux) to balance reaction rate and side-product formation. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities .
  • For purification, employ fractional distillation or column chromatography with silica gel, referencing retention factors (Rf) from TLC .

Q. How can benzoyltributylstannane be reliably characterized using spectroscopic and chromatographic techniques?

  • Methodology:

  • FTIR: Identify Sn-C (490–520 cm⁻¹) and Sn-O (540–580 cm⁻¹) stretches. Compare with monoisotopic stannane spectra (e.g., ¹¹⁶SnH₄) to resolve overlapping peaks .
  • NMR: Use ¹H NMR to confirm benzoyl proton integration (δ 7.4–8.2 ppm) and ¹¹⁹Sn NMR for tin coordination environment (δ 50–150 ppm). Reference tributyltin analogs for chemical shift validation .
  • HPLC: Develop a reverse-phase method with UV detection (λ = 254 nm) to assess purity. Calibrate using a certified standard .

Q. What precautions are critical for handling benzoyltributylstannane in laboratory settings?

  • Methodology:

  • Store under inert atmosphere (argon or nitrogen) to prevent oxidation. Decomposition products (e.g., metallic tin, hydrogen gas) require vented storage and regular gas monitoring .
  • Use gloveboxes for air-sensitive manipulations. Conduct stability tests via thermogravimetric analysis (TGA) to determine safe temperature thresholds .

Advanced Research Questions

Q. How do reaction mechanisms differ between benzoyltributylstannane and analogous tributyltin compounds (e.g., tributyl(thiophen-2-yl)stannane) in cross-coupling reactions?

  • Methodology:

  • Perform kinetic studies using stopped-flow UV-Vis spectroscopy to compare transmetallation rates. Vary ligands (e.g., phosphines vs. N-heterocyclic carbenes) to assess steric/electronic effects .
  • Use density functional theory (DFT) calculations to model transition states and activation barriers. Validate with isotopic labeling (e.g., deuterated benzoyl groups) .

Q. What experimental strategies resolve contradictions in reported thermal stability data for benzoyltributylstannane?

  • Methodology:

  • Conduct systematic reviews using PRISMA guidelines to identify bias in prior studies (e.g., sample purity, measurement techniques). Cross-reference with datasets from Reaxys or SciFinder .
  • Reproduce decomposition experiments under controlled atmospheres (air vs. nitrogen) using differential scanning calorimetry (DSC). Publish raw data tables in appendices for transparency .

Q. How can computational modeling predict the reactivity of benzoyltributylstannane in novel catalytic systems?

  • Methodology:

  • Build molecular dynamics (MD) simulations to study solvent effects on tin-centered reactivity. Compare with experimental kinetics from Arrhenius plots .
  • Validate predictions via in situ X-ray absorption spectroscopy (XAS) to monitor tin oxidation states during catalysis .

Q. What methodologies address discrepancies in NMR spectral assignments for benzoyltributylstannane derivatives?

  • Methodology:

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Use high-field instruments (≥500 MHz) for enhanced resolution .
  • Cross-validate with crystallographic data (single-crystal XRD) to correlate molecular structure with spectroscopic features .

Data Presentation Guidelines

  • Tables: Include comparative data (e.g., reaction yields under varying conditions, NMR chemical shifts) with error margins and statistical significance (p-values) .
  • References: Prioritize peer-reviewed journals (e.g., European Physical Journal D) over non-reviewed sources. Exclude commercial databases (e.g., Benchchem) per reliability criteria .

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